![molecular formula C17H21N3O2 B3726926 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide](/img/structure/B3726926.png)
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide
Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide, also known as IPH, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPH is a hydrazone derivative that has been synthesized through a multi-step process involving the condensation of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide and 1H-pyrrole-2-carbaldehyde.
Mechanism of Action
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is not fully understood. However, it has been proposed that 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exerts its therapeutic effects through the inhibition of various cellular pathways. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the regulation of inflammatory responses. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the activation of Akt, a protein kinase that plays a key role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant neuroprotective activity by reducing oxidative stress and inhibiting neuronal apoptosis.
Advantages and Limitations for Lab Experiments
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exhibits potent therapeutic activity at relatively low concentrations, making it an attractive candidate for further research. However, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide also has several limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has not been extensively studied in animal models, and its long-term toxicity and safety profile are not fully understood.
Future Directions
There are several future directions for 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide research. One potential area of research is the development of novel 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide and its potential therapeutic applications in various disease conditions. Furthermore, studies are needed to evaluate the long-term toxicity and safety profile of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide in animal models and human subjects. Overall, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Conclusion:
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exhibits potent antioxidant, anti-diabetic, and neuroprotective activities. However, further research is needed to fully elucidate the mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide and its potential therapeutic applications. Overall, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has shown promising results in various scientific research applications. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)15-7-6-13(3)9-16(15)22-11-17(21)20-19-10-14-5-4-8-18-14/h4-10,12,18H,11H2,1-3H3,(H,20,21)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUOMBSHJVAPC-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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